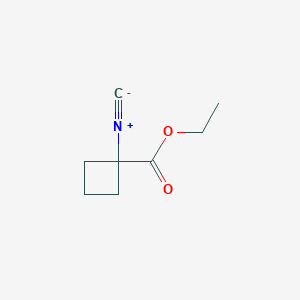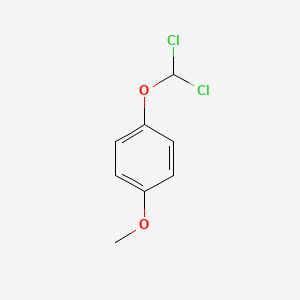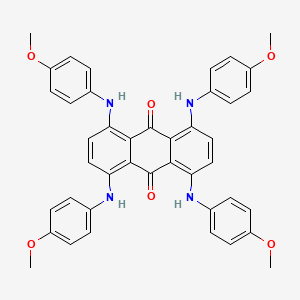
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is an organic compound with a complex structure. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is part of the anthraquinone family, which is characterized by a quinone structure with multiple aromatic rings.
準備方法
The synthesis of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with 4-methoxyaniline. The process generally includes the following steps:
Starting Materials: The synthesis begins with commercially available 1,4,5,8-tetrachloroanthraquinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).
Reaction Steps: The 1,4,5,8-tetrachloroanthraquinone undergoes nucleophilic substitution with 4-methoxyaniline to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
化学反応の分析
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
科学的研究の応用
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
作用機序
The mechanism of action of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties.
1,4,5,8-Tetrakis(4-butylanilino)anthracene-9,10-dione: The presence of butyl groups affects the compound’s solubility and reactivity.
1,4,5,8-Tetramethylanthracene-9,10-dione: Methyl groups provide different steric and electronic effects compared to methoxy groups .
特性
CAS番号 |
108313-17-3 |
|---|---|
分子式 |
C42H36N4O6 |
分子量 |
692.8 g/mol |
IUPAC名 |
1,4,5,8-tetrakis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O6/c1-49-29-13-5-25(6-14-29)43-33-21-22-34(44-26-7-15-30(50-2)16-8-26)38-37(33)41(47)39-35(45-27-9-17-31(51-3)18-10-27)23-24-36(40(39)42(38)48)46-28-11-19-32(52-4)20-12-28/h5-24,43-46H,1-4H3 |
InChIキー |
YNBMIGZYXNLZRO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


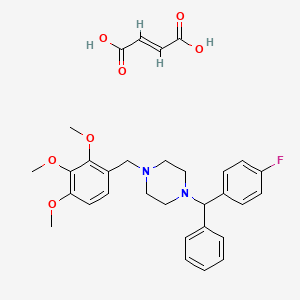
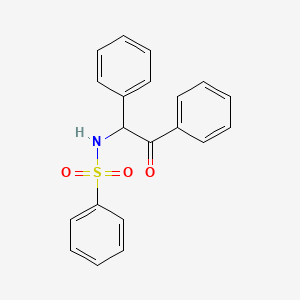
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
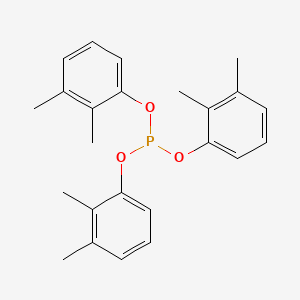
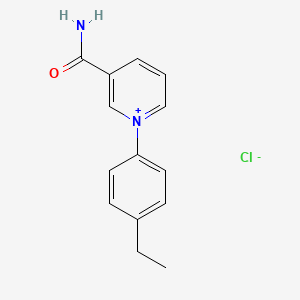
silane](/img/structure/B14326938.png)
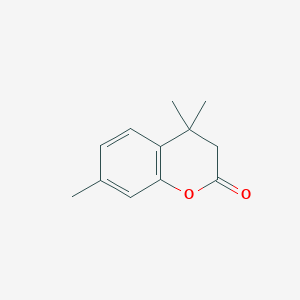
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

